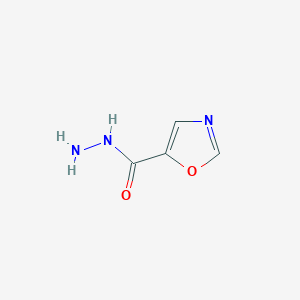![molecular formula C8H7N3O4 B1523782 3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid CAS No. 1249969-05-8](/img/structure/B1523782.png)
3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid
Übersicht
Beschreibung
3,6-Dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid (abbreviated as 3,6-DMO-6H,7H-OXP) is an organic compound belonging to the class of oxazolopyridazines. It is a heterocyclic compound containing both nitrogen and oxygen atoms, and is an important building block for the synthesis of a variety of organic compounds. It is a colorless solid that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
One area of application involves the synthesis and evaluation of derivatives for their antibacterial activities. For example, derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, a related compound, have been synthesized and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. The sulfamide derivative in particular showed promising antibacterial activity, suggesting potential applications in developing new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).
Antitumor and Anticancer Activity
Another significant area of application is in anticancer research. Compounds with structural similarities to 3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid have been investigated for their antitumor activities. For instance, the synthesis of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one and its reaction with various agents to afford pyrazolo[3,4-d]pyrimidin-4-ones has been reported. These compounds, particularly 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, demonstrated potent antitumor activity against the MCF-7 human breast adenocarcinoma cell line, highlighting their potential in cancer therapy (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Pharmacological Profiles
Furthermore, the pharmacological profiles of related compounds have been characterized in detail. For example, TPA023, a triazolopyridazine compound, has been studied for its selective efficacy at GABAA receptors, demonstrating a nonsedating anxiolytic profile in rodents and primates. This compound's distinct pharmacological profile compared to nonselective agonists suggests potential applications in developing anxiolytic drugs without the typical sedative side effects (Atack et al., 2006).
The chemical compound 3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid and its derivatives have been explored in various scientific research applications, focusing primarily on their potential in medicinal chemistry and the development of pharmaceutical agents. Below are detailed insights into the scientific research applications of related compounds:
Antibacterial Activity
One area of application involves derivatives of pyrazole and pyridazine compounds, which have been synthesized and evaluated for their antibacterial activities. For example, derivatives synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with sulfamide derivatives exhibiting notable efficacy (Bildirici, Şener, & Tozlu, 2007).
Antitumor Agents
Compounds related to this chemical structure have been investigated for their potential as antitumor agents. For instance, derivatives of mitozolomide, an antitumor agent, were prepared and showed activity against various cancer cell lines, highlighting the potential utility of these compounds in cancer therapy (Horspool et al., 1990).
Guanine Analogs
The compound has also been linked to the synthesis of new guanine analogs, which are essential in genetic material and possess various biological activities. Although the specific compound mentioned did not exhibit antiviral activity, the methodology could be relevant for designing new drugs (Ehler, Robins, & Meyer, 1977).
Anticancer Activity
Derivatives such as 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one have been synthesized and tested for their anticancer activity, with some compounds showing promising inhibitory activity against human breast adenocarcinoma cell lines (Abdellatif et al., 2014).
Eigenschaften
IUPAC Name |
3,6-dimethyl-7-oxo-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4/c1-3-4-5(10-15-3)7(12)11(2)9-6(4)8(13)14/h1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFARKFCJJQCPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NO1)C(=O)N(N=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1523708.png)






